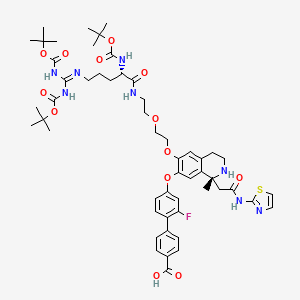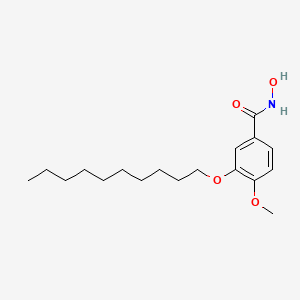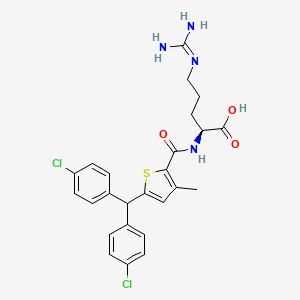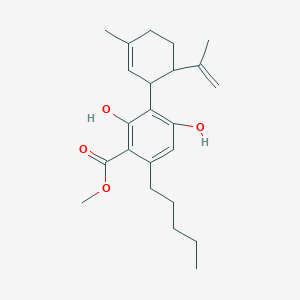![molecular formula C17H20N4O B10819469 5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one](/img/structure/B10819469.png)
5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CSTI-300 es un compuesto novedoso que actúa como un agonista parcial del receptor de 5-hidroxitriptamina 3. Este receptor es un subtipo de receptores de serotonina, que están involucrados en varios procesos fisiológicos. CSTI-300 ha mostrado potencial en el tratamiento de afecciones como el síndrome del intestino irritable con predominio de diarrea y el síndrome carcinoide .
Métodos De Preparación
La síntesis de CSTI-300 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. La ruta sintética generalmente incluye:
Paso 1: Preparación de la estructura central a través de una serie de reacciones orgánicas.
Paso 2: Funcionalización de la estructura central para introducir grupos funcionales específicos.
Paso 3: Purificación y aislamiento del producto final.
Los métodos de producción industrial para CSTI-300 están diseñados para garantizar un alto rendimiento y pureza. Estos métodos a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores .
Análisis De Reacciones Químicas
CSTI-300 sufre varias reacciones químicas, que incluyen:
Oxidación: CSTI-300 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir CSTI-300 en formas reducidas.
Sustitución: CSTI-300 puede sufrir reacciones de sustitución donde los grupos funcionales específicos se reemplazan por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
CSTI-300 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los agonistas parciales del receptor de 5-hidroxitriptamina 3.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones del receptor.
Medicina: Potencial agente terapéutico para tratar el síndrome del intestino irritable y el síndrome carcinoide.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina
Mecanismo De Acción
CSTI-300 ejerce sus efectos uniéndose al receptor de 5-hidroxitriptamina 3, un canal iónico controlado por ligando. Como agonista parcial, CSTI-300 activa el receptor en menor medida en comparación con los agonistas completos. Esta activación parcial conduce a un aumento moderado en el flujo de iones a través del receptor, lo que puede modular varias respuestas fisiológicas. Los objetivos moleculares y las vías involucradas incluyen la modulación de la liberación de neurotransmisores y la regulación de la motilidad gastrointestinal .
Comparación Con Compuestos Similares
CSTI-300 es único en comparación con otros agonistas y antagonistas del receptor de 5-hidroxitriptamina 3 debido a su actividad agonista parcial. Los compuestos similares incluyen:
Alosetrón: Un antagonista del receptor de 5-hidroxitriptamina 3 utilizado para tratar el síndrome del intestino irritable.
Ondansetrón: Otro antagonista del receptor de 5-hidroxitriptamina 3 utilizado comúnmente como antiemético.
Granisetrón: Similar al ondansetrón, utilizado para prevenir las náuseas y los vómitos.
La actividad agonista parcial de CSTI-300 proporciona un equilibrio entre la eficacia y los efectos secundarios, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
10-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,3,10-triazatricyclo[6.4.1.04,13]trideca-1(13),3,5,7-tetraen-9-one |
InChI |
InChI=1S/C17H20N4O/c22-17-12-2-1-3-13-16(12)14(19-18-13)6-9-21(17)15-10-20-7-4-11(15)5-8-20/h1-3,11,15H,4-10H2,(H,18,19)/t15-/m1/s1 |
Clave InChI |
WHLXDRXTKZLGFK-OAHLLOKOSA-N |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O |
SMILES canónico |
C1CN2CCC1C(C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)


![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)


![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
![4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
![2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide](/img/structure/B10819471.png)
